molecular formula C14H17N3O B2741511 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol CAS No. 2198812-87-0

2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol

Cat. No.: B2741511
CAS No.: 2198812-87-0
M. Wt: 243.31
InChI Key: AERISIWZZUHVAA-UHFFFAOYSA-N
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Description

2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C14H17N3O It is characterized by the presence of a cyclobutanol ring attached to a phthalazinyl group through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol typically involves the reaction of 4-methylphthalazin-1-amine with cyclobutanone in the presence of a methylating agent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a cyclobutanone derivative, while reduction may produce a cyclobutanol derivative with different substituents.

Scientific Research Applications

2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(4-methylphthalazin-1-yl)amino]cyclopentan-1-ol: Similar structure with a cyclopentanol ring instead of a cyclobutanol ring.

    2-[Methyl(4-methylphthalazin-1-yl)amino]cyclohexan-1-ol: Similar structure with a cyclohexanol ring instead of a cyclobutanol ring.

    2-[Methyl(4-methylphthalazin-1-yl)amino]cyclopropan-1-ol: Similar structure with a cyclopropanol ring instead of a cyclobutanol ring.

Uniqueness

The uniqueness of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[methyl-(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-10-5-3-4-6-11(10)14(16-15-9)17(2)12-7-8-13(12)18/h3-6,12-13,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERISIWZZUHVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N(C)C3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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